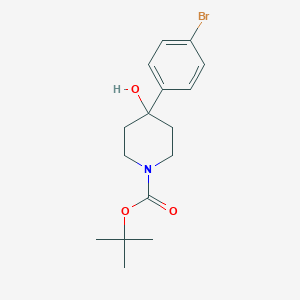![molecular formula C13H19N3O B062545 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one CAS No. 162142-14-5](/img/structure/B62545.png)
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one
Übersicht
Beschreibung
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer scientists, and its structure is similar to that of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.
Wirkmechanismus
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located throughout the body, particularly in the brain and immune system. It produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemische Und Physiologische Effekte
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one has been shown to produce a range of biochemical and physiological effects, including the activation of the endocannabinoid system, the modulation of pain and inflammation, and the regulation of appetite and metabolism. It has also been shown to have neuroprotective and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is its high potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its use in laboratory experiments is limited by its potential toxicity and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one, including the development of new synthetic analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to assess its safety and toxicity profiles and to determine the optimal dosing regimens for its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its use as an anti-cancer agent and as a potential treatment for obesity and metabolic disorders.
Eigenschaften
CAS-Nummer |
162142-14-5 |
|---|---|
Produktname |
1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one |
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-cyclopentyl-3-ethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C13H19N3O/c1-2-11-10-7-8-14-13(17)12(10)16(15-11)9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,17) |
InChI-Schlüssel |
QJLZPHIDOKBEGS-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
Kanonische SMILES |
CCC1=NN(C2=C1CCNC2=O)C3CCCC3 |
Synonyme |
1-CYCLOPENTYL-3-ETHYL-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

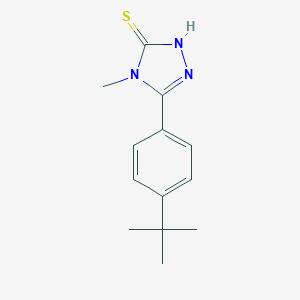
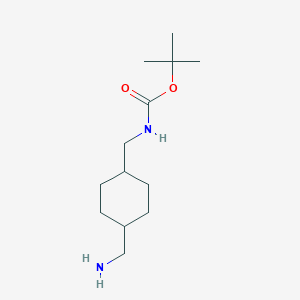
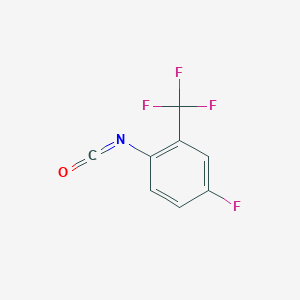
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

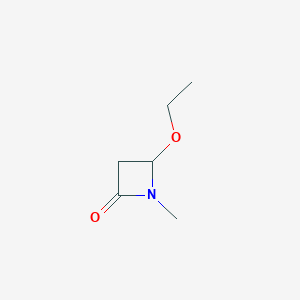
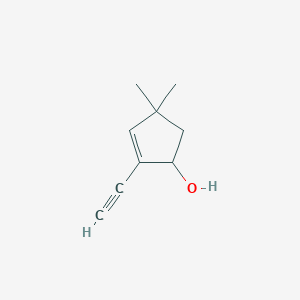


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
